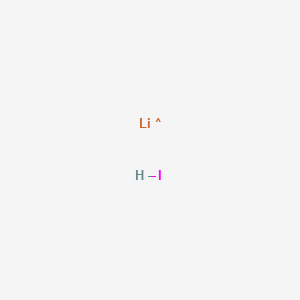

Lithium iodide, beads, 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium iodide, beads, 99% is a chemical compound composed of lithium and iodine. It is represented by the chemical formula LiI and appears as white crystalline beads. When exposed to air, lithium iodide can turn yellow due to the oxidation of iodide to iodine . This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis and industrial applications.

Méthodes De Préparation

Lithium iodide can be synthesized through several methods. One common method involves the neutralization reaction between lithium hydroxide or lithium carbonate and hydriodic acid. The reaction is as follows :

LiOH+HI→LiI+H2O

Li2CO3+2HI→2LiI+H2O+CO2

Another method involves the direct combination of lithium metal with iodine in a vacuum reaction furnace. The process includes heating lithium metal and iodine to high temperatures, followed by purification and drying steps to obtain high-purity lithium iodide .

Analyse Des Réactions Chimiques

Lithium iodide undergoes various chemical reactions, including:

-

Substitution Reactions: : Lithium iodide is used to cleave C-O bonds in organic synthesis. For example, it can convert methyl esters to carboxylic acids:

RCO2CH3+LiI→RCO2Li+CH3I

-

Redox Reactions: : In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide during the discharge process .

-

Complex Formation: : Lithium iodide can form complexes with iodine, which are used in dye-sensitized solar cells .

Applications De Recherche Scientifique

Lithium iodide has a wide range of applications in scientific research:

Mécanisme D'action

In lithium-oxygen batteries, lithium iodide acts as a redox mediator. During the discharge process, lithium iodide facilitates the formation of lithium hydroxide, which improves the kinetics of the reaction and reduces the charging overpotential . This mechanism involves the interaction of lithium iodide with water, leading to the formation of lithium hydroxide and iodine.

Comparaison Avec Des Composés Similaires

Lithium iodide can be compared with other lithium halides such as lithium fluoride, lithium chloride, and lithium bromide. While all these compounds share similar properties, lithium iodide is unique due to its high solubility in organic solvents and its ability to act as a redox mediator in lithium-oxygen batteries . Other similar compounds include sodium iodide, potassium iodide, and rubidium iodide, which also have applications in organic synthesis and industrial processes .

Propriétés

Formule moléculaire |

HILi |

|---|---|

Poids moléculaire |

134.9 g/mol |

InChI |

InChI=1S/HI.Li/h1H; |

Clé InChI |

HHVAVZVTSGWBQI-UHFFFAOYSA-N |

SMILES canonique |

[Li].I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)

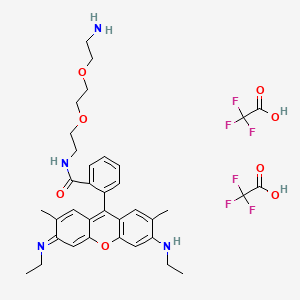

![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)

![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)